(E)-4-(5-(4-Phenoxyphenyl)furan-2-yl)but-3-en-2-one

Description

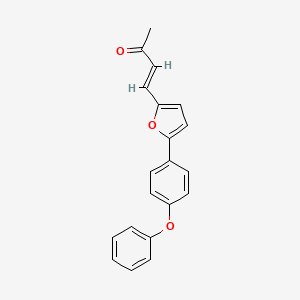

(E)-4-(5-(4-Phenoxyphenyl)furan-2-yl)but-3-en-2-one is an α,β-unsaturated carbonyl compound featuring a furan ring substituted at the 5-position with a 4-phenoxyphenyl group. Its structure combines a conjugated enone system with aromatic and heteroaromatic moieties, making it a candidate for diverse applications, including catalysis, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C20H16O3 |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

(E)-4-[5-(4-phenoxyphenyl)furan-2-yl]but-3-en-2-one |

InChI |

InChI=1S/C20H16O3/c1-15(21)7-10-19-13-14-20(23-19)16-8-11-18(12-9-16)22-17-5-3-2-4-6-17/h2-14H,1H3/b10-7+ |

InChI Key |

COZDDQZTLXURDK-JXMROGBWSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

(E)-4-(5-(4-Phenoxyphenyl)furan-2-yl)but-3-en-2-one, a synthetic compound belonging to the class of chalcones, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C20H16O3

- Molecular Weight : 304.3 g/mol

- IUPAC Name : (E)-4-[5-(4-phenoxyphenyl)furan-2-yl]but-3-en-2-one

Antioxidant Activity

Research indicates that chalcone derivatives exhibit significant antioxidant properties. A study evaluated various derivatives and found that certain structural modifications enhanced their ability to scavenge free radicals. The presence of the furan ring in this compound may contribute to its antioxidant capacity, making it a candidate for further studies in oxidative stress-related conditions.

Antimicrobial Activity

Chalcones have been reported to possess antimicrobial properties. In vitro studies demonstrated that this compound exhibited activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various assays. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its utility in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have indicated that this compound can inhibit enzymes related to inflammation and oxidative stress.

- Cell Signaling Pathways : It may modulate key signaling pathways involved in inflammation and apoptosis, such as NF-kB and MAPK pathways.

- Molecular Interactions : Computational docking studies suggest that this compound can bind to specific protein targets, influencing their activity.

Case Studies and Research Findings

Comparison with Similar Compounds

(E)-4-(furan-2-yl)but-3-en-2-one (CAS 623-15-4)

This simpler analog lacks the 4-phenoxyphenyl substituent. It demonstrates high selectivity (81.7%) in hydrodeoxygenation reactions to produce alkenes, highlighting its reactivity in catalytic processes . Its unsubstituted furan ring likely contributes to lower steric hindrance and electronic modulation compared to the target compound.

(E)-4-(5-(Hydroxymethyl)furan-2-yl)but-3-en-2-one and (E)-4-(5-(Methoxymethyl)furan-2-yl)but-3-en-2-one

These derivatives, isolated from Rehmannia glutinosa and Solanum muricatum, feature hydroxymethyl or methoxymethyl groups at the furan 5-position. They exhibit antioxidant activity (DPPH radical scavenging) and immune-modulating effects, with the methoxymethyl variant showing stronger bioactivity .

Heterocyclic Analogs

(E)-4-(Thiophen-2-yl)but-3-en-2-one

Replacing the furan with a thiophene ring (as in compound A13, ) alters electronic properties due to sulfur’s lower electronegativity. This derivative showed cytotoxicity against MCF-7 cancer cells (IC₅₀ = 125 µg/mL), suggesting that heterocycle choice significantly impacts bioactivity .

(E)-4-(Pyridin-2-yl)but-3-en-2-one

The pyridine-containing analog (A8, ) introduces a basic nitrogen atom, which may facilitate hydrogen bonding or ionic interactions in biological systems. Such structural variations underscore the tunability of the enone scaffold for targeted applications.

Aryl-Substituted Analogs

(E)-1,1-Dimethoxy-4-(p-tolyl)but-3-en-2-one (7b) and (E)-4-(4-Bromophenyl)but-3-en-2-one (7d)

These compounds () feature substituted phenyl groups instead of the furan-phenoxyphenyl system. The p-tolyl group in 7b enhances steric bulk, while the bromophenyl group in 7d introduces electron-withdrawing effects. The 4-phenoxyphenyl group in the target compound may offer improved π-π stacking interactions and solubility compared to halogenated analogs.

Key Research Findings on Analogous Compounds

- Antifungal/Anticancer Activity : Thiazolyl hydrazone derivatives with furan substituents (e.g., 5-(4-chloro-2-nitrophenyl)furan) showed MIC values of 250 µg/mL against Candida utilis and IC₅₀ = 125 µg/mL against MCF-7 cells .

- Catalytic Reactivity : (E)-4-(furan-2-yl)but-3-en-2-one achieved 81.7% selectivity in alkene synthesis via hydrodeoxygenation, outperforming aromatic analogs .

- Antioxidant Properties: Hydroxymethyl- and methoxymethyl-furan derivatives from Solanum muricatum demonstrated potent DPPH radical scavenging, with 85% ethanol extracts showing superior activity .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.